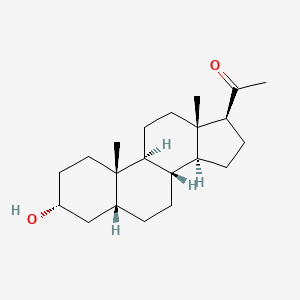

Pregnanolone

Beschreibung

Eigenschaften

IUPAC Name |

1-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15-,16+,17-,18+,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURFZBICLPNKBZ-YZRLXODZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046342 | |

| Record name | Eltanolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128-20-1 | |

| Record name | Pregnanolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregnanolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eltanolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12308 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pregnanolone II | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Eltanolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5β-Pregnan-3α-ol-20-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELTANOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXO86P3XXW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pregnanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Isolation of Pregnanolone: A Technical Guide

A Historical Overview of a Neuroactive Steroid

The journey of pregnanolone, from its initial detection in the urine of pregnant women to its recognition as a potent neuroactive steroid, marks a significant chapter in the field of endocrinology and neuroscience. This technical guide provides an in-depth exploration of the history of this compound's discovery and isolation, complete with detailed experimental protocols, quantitative data where available, and visualizations of its biological pathways.

It is important to note that the term "this compound" can refer to two stereoisomers: allothis compound (B1667786) (3α-hydroxy-5α-pregnan-20-one) and this compound (3α-hydroxy-5β-pregnan-20-one). The initial isolations from urine contained a mixture of these and other related steroids. The distinct biological activities of these isomers would only be fully appreciated decades later.

The early isolation of these compounds was a laborious process, relying on the extraction of large volumes of urine followed by a series of chemical separations. Unfortunately, specific quantitative data from these initial 1937 isolation experiments, such as the precise yield of this compound per liter of urine and the purity of the final product, are not detailed in the readily available scientific literature of the modern era.

A pivotal development that revolutionized the availability of this compound and other steroids was the work of Russell Marker on the degradation of diosgenin (B1670711), a sapogenin found in Mexican yams. This process, known as the "Marker degradation," provided an efficient route to synthesize progesterone (B1679170) in large quantities. Since this compound is a metabolite of progesterone, the Marker degradation indirectly made this compound more accessible for research.

The true significance of this compound, however, emerged with the discovery of its neuroactive properties. It is now understood to be a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. This action underlies its anxiolytic, sedative, and anticonvulsant effects.

| Key Discovery/Development | Year | Lead Researcher(s) | Significance |

| First Synthesis of Pregnenolone (B344588) | 1934 | Adolf Butenandt | Synthesis of a key precursor for steroid hormones. |

| Isolation of this compound from Pregnant Women's Urine | 1937 | Russell E. Marker, Oliver Kamm | First identification of this compound from a biological source. |

| Marker Degradation of Diosgenin | 1938-1940 | Russell E. Marker | Revolutionized the production of progesterone and other steroids, making them widely available for research and therapeutic use. |

| Discovery of Allothis compound in the Adrenal Gland | 1938 | Beall and Reichstein | Identification of a key isomer of this compound.[1] |

| Demonstration of Anesthetic Properties in Animals | 1957 | - | First indication of the neuroactive effects of this compound.[2] |

| Identification as a Positive Allosteric Modulator of the GABA-A Receptor | 1980s | - | Elucidation of the primary mechanism of action for its neuroactive effects. |

Experimental Protocols

Early Isolation of this compound from Urine (Conceptual Reconstruction)

While the precise, step-by-step protocol from Marker and Kamm's 1937 paper is not available, a conceptual reconstruction based on the common methods of the era for steroid isolation from urine can be outlined. This process would have involved several key stages:

-

Collection and Hydrolysis: Large volumes of urine from pregnant women were collected. The steroids in urine are typically present as water-soluble glucuronide and sulfate (B86663) conjugates. To liberate the free steroids, the urine was subjected to acid hydrolysis (e.g., by boiling with hydrochloric acid). This step breaks the conjugate bonds.

-

Extraction: The hydrolyzed urine was then extracted with an immiscible organic solvent, such as benzene (B151609) or chloroform. The lipid-soluble free steroids would partition into the organic layer, separating them from the aqueous components of the urine.

-

Purification and Separation: The crude steroid extract was then subjected to a series of purification steps. These likely included:

-

Washing: The organic extract would be washed with a basic solution (e.g., sodium bicarbonate) to remove acidic impurities and then with water.

-

Fractional Crystallization: This was a primary method for separating different steroids based on their varying solubilities in different solvents at different temperatures.

-

Girard's Reagent T: This reagent was commonly used to separate ketosteroids (like this compound) from non-ketonic steroids. The reagent reacts with the ketone group to form a water-soluble derivative, which could then be separated from the non-ketonic steroids remaining in the organic phase. The ketosteroids could then be regenerated by hydrolysis.

-

-

Characterization: The isolated crystalline material would have been characterized by its melting point, elemental analysis (to determine its chemical formula), and the formation of specific derivatives (e.g., oximes, semicarbazones) which also have characteristic melting points.

The Marker Degradation: A Pathway to Progesterone and this compound

The Marker degradation was a landmark achievement in steroid chemistry. The following is a detailed protocol for the conversion of diosgenin to progesterone, the immediate precursor to this compound.

| Step | Reaction | Reagents and Conditions | Description | Approximate Yield |

| 1 | Acetolysis of Diosgenin | Acetic anhydride (B1165640), heat (approx. 200°C) in a sealed tube or under reflux. | The spiroketal side chain of diosgenin is opened by reaction with hot acetic anhydride to form a diacetate of the pseudosapogenin. | High |

| 2 | Chromic Acid Oxidation | Chromium trioxide (CrO₃) in acetic acid. | The double bond in the side chain of the pseudosapogenin diacetate is oxidatively cleaved to form 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA). | ~60-70% |

| 3 | Hydrogenation | H₂, Palladium on calcium carbonate (Pd/CaCO₃) catalyst in a solvent like ethanol. | The double bond at the 16-17 position of 16-DPA is selectively hydrogenated to yield pregnenolone acetate. | Quantitative |

| 4 | Hydrolysis (Saponification) | Potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in methanol (B129727) or ethanol. | The acetate group at the 3-position is hydrolyzed to give pregnenolone. | High |

| 5 | Oppenauer Oxidation | Aluminum isopropoxide or another aluminum alkoxide in the presence of a ketone like acetone (B3395972) or cyclohexanone. | The 3-hydroxyl group of pregnenolone is oxidized to a ketone, and the double bond migrates from the 5-6 position to the 4-5 position to form the conjugated enone system of progesterone. | ~80-90% |

Biological Pathways of this compound

Biosynthesis of this compound from Progesterone

This compound is synthesized in the body from progesterone through a two-step enzymatic process. This conversion primarily occurs in the brain, adrenal glands, and gonads.

Caption: Biosynthesis of this compound from progesterone.

Signaling Pathway: this compound as a Positive Allosteric Modulator of the GABA-A Receptor

This compound exerts its primary neuroactive effects by binding to a specific allosteric site on the GABA-A receptor, a ligand-gated ion channel. This binding potentiates the inhibitory action of GABA.

Caption: Allosteric modulation of the GABA-A receptor by this compound.

The binding of this compound to the transmembrane domain of the GABA-A receptor induces a conformational change that increases the efficiency of GABA-mediated channel opening. This leads to a greater influx of chloride ions into the neuron, hyperpolarizing the cell membrane and making it less likely to fire an action potential, thus producing an overall inhibitory effect on neuronal activity. This mechanism is central to the physiological and pharmacological actions of this compound and continues to be an area of active research for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

The Biosynthesis of Pregnanolone: A Technical Guide from Cholesterol to a Key Neurosteroid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core biosynthetic pathway of pregnanolone, also known as allothis compound (B1667786), commencing from the foundational molecule, cholesterol. This pathway is of critical interest due to this compound's role as a potent positive allosteric modulator of the GABA-A receptor, implicating it in a range of neurological processes and disorders. This document provides a comprehensive overview of the enzymatic steps, quantitative data on enzyme kinetics, and detailed experimental protocols for the key enzymes involved.

The Core Biosynthesis Pathway: A Multi-Step, Multi-Compartmental Process

The synthesis of this compound from cholesterol is a four-step enzymatic cascade that spans two primary cellular compartments: the mitochondria and the endoplasmic reticulum. This pathway is crucial for the de novo synthesis of neurosteroids within the central nervous system and other steroidogenic tissues.

The initial and rate-limiting step is the conversion of cholesterol to pregnenolone (B344588), which occurs within the mitochondria.[1] Pregnenolone then translocates to the endoplasmic reticulum, where a series of enzymatic reactions convert it first to progesterone (B1679170), then to 5α-dihydroprogesterone, and finally to this compound.

Quantitative Data on Key Enzymatic Steps

The efficiency and rate of this compound biosynthesis are governed by the kinetic properties of the enzymes involved. The following tables summarize key quantitative data for each of the four primary enzymes in the pathway.

Table 1: Cholesterol Side-Chain Cleavage Enzyme (P450scc, CYP11A1)

| Parameter | Value | Species/Tissue | Reference |

| K_m_ for Cholesterol | 1.5 µM | Bovine Adrenal Mitochondria | [2] |

| K_m_ for Cholesterol | 14.1 µM | Human Placental Mitochondria | [2] |

| V_max_ | 20.7 pmol/min/mg protein | Bovine Adrenal Mitochondria | [2] |

| V_max_ | 3.4 pmol/min/mg protein | Human Placental Mitochondria | [2] |

Table 2: 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase (3β-HSD)

| Parameter | Value | Substrate | Species/Tissue | Reference |

| K_m_ | 2.0 µM | Pregnenolone | Bovine Adrenocortical Microsomes | [3] |

| K_m_ | 0.4 µM | Pregnenolone | Human Adrenal Glands | [4] |

| K_m_ | 4.7 ± 0.12 nM | Pregnenolone | Rat Testis | [5] |

| V_max_ | 2.9-4.6 nmol/mg protein/min | Pregnenolone | Human Adrenal Glands (12-60 yrs) | [4] |

| K_i_ (Trilostane) | 0.38 µM | Pregnenolone | Bovine Adrenocortical Microsomes | [3] |

Table 3: 5α-Reductase (SRD5A)

| Parameter | Value | Substrate | Species/Tissue | Reference |

| Apparent K_m_ | 95.4 ± 4.5 nM | Progesterone | Rat Hypothalamus | [6] |

| Apparent K_ia_ for NADPH | 9.9 ± 0.7 µM | - | Rat Hypothalamus | [6] |

| IC_50_ (Finasteride) | 13.6 - 36 nM | - | Human Type 2 & 3 | [7] |

| IC_50_ (Dutasteride) | 4.8 nM | - | Human Type 1, 2 & 3 | [7] |

Table 4: 3α-Hydroxysteroid Dehydrogenase (3α-HSD, AKR1C2)

| Parameter | Value | Substrate | Species | Reference |

| Catalytic Efficiency (k_cat_/K_m_) | 10-fold higher for 5β-DHP vs 5α-DHP | 5α-DHP, 5β-DHP | Human | [8] |

Experimental Protocols for Key Experiments

The following section provides detailed methodologies for assaying the activity of the key enzymes in the this compound biosynthesis pathway.

Assay for Cholesterol Side-Chain Cleavage Enzyme (P450scc) Activity

This protocol is adapted from a method for quantifying pregnenolone formation from exogenous cholesterol.[2]

Objective: To measure the enzymatic activity of P450scc in mitochondrial preparations.

Materials:

-

Mitochondrial protein preparation (from tissue of interest)

-

[4-¹⁴C]Cholesterol (radiolabeled substrate)

-

NADPH

-

Incubation buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Stopping solution (e.g., organic solvent like ethyl acetate)

-

Reversed-phase minicolumns

-

Scintillation counter and fluid

Procedure:

-

Prepare mitochondrial fractions from the desired tissue by differential centrifugation.

-

Resuspend the mitochondrial pellet in incubation buffer.

-

Initiate the reaction by adding a known amount of mitochondrial protein to a reaction mixture containing incubation buffer, NADPH, and [4-¹⁴C]cholesterol.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 5-30 minutes), ensuring the reaction is in the linear range.[2]

-

Terminate the reaction by adding a stopping solution to extract the steroids.

-

Separate the product, [¹⁴C]pregnenolone, from the substrate, [¹⁴C]cholesterol, using a reversed-phase minicolumn.

-

Quantify the amount of [¹⁴C]pregnenolone formed by liquid scintillation counting.

-

Calculate the enzyme activity as pmol or nmol of pregnenolone formed per minute per mg of mitochondrial protein.

Assay for 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Activity

This protocol describes a colorimetric assay for 3β-HSD activity.[5][9]

Objective: To measure the conversion of pregnenolone to progesterone.

Materials:

-

Tissue homogenate supernatant or purified enzyme preparation

-

Pregnenolone (substrate)

-

NAD+ (cofactor)

-

Iodonitrotetrazolium (INT) or Nitro Blue Tetrazolium (NBT) (colorimetric reagent)

-

Phenazine methosulfate (PMS) (electron carrier)

-

Tris-HCl buffer (pH 7.8)

-

Spectrophotometer

Procedure:

-

Prepare a tissue homogenate and centrifuge to obtain a supernatant containing the enzyme.

-

Prepare a reaction mixture containing Tris-HCl buffer, NAD+, INT or NBT, and PMS.

-

Add the enzyme preparation to the reaction mixture.

-

Initiate the reaction by adding the substrate, pregnenolone.

-

Incubate the mixture at 37°C for a specific time (e.g., 60 minutes).

-

The reduction of the tetrazolium salt to a formazan (B1609692) product will result in a color change.

-

Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for INT or 570 nm for NBT).[5][9]

-

Calculate the enzyme activity based on a standard curve generated with known concentrations of NADH.

Assay for 5α-Reductase Activity

This protocol outlines a spectrophotometric method for assaying 5α-reductase activity.[10]

Objective: To measure the conversion of progesterone to 5α-dihydroprogesterone.

Materials:

-

Microsomal preparations from tissue (e.g., liver, prostate)

-

Progesterone or Testosterone (substrate)

-

NADPH (cofactor)

-

3α-Hydroxysteroid dehydrogenase (for enzymatic cycling)

-

Thionicotinamide-adenine dinucleotide (thio-NAD+)

-

NADH

-

Spectrophotometer

Procedure:

-

Prepare microsomes from the tissue of interest.

-

Incubate the microsomal preparation with the substrate (progesterone or testosterone) and NADPH at 37°C.

-

After the incubation period, terminate the reaction.

-

Measure the amount of 5α-reduced metabolites formed using an enzymatic cycling reaction with 3α-HSD.

-

In the presence of excess thio-NAD+ and NADH, 3α-HSD will cycle the 5α-reduced products, leading to the accumulation of thio-NADH.

-

Measure the absorbance of thio-NADH at 400 nm.[10]

-

The rate of thio-NADH formation is proportional to the 5α-reductase activity.

Assay for 3α-Hydroxysteroid Dehydrogenase (3α-HSD) Activity

This protocol describes a colorimetric microplate assay for 3α-HSD activity.[11][12]

Objective: To measure the conversion of 5α-dihydroprogesterone to this compound.

Materials:

-

Enzyme solution (purified or from tissue extract)

-

5α-dihydroprogesterone or Androsterone (substrate)

-

NAD+ (cofactor)

-

Assay buffer

-

Colorimetric reagent (e.g., a tetrazolium salt that reacts with NADH)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add the assay buffer and the enzyme solution.

-

If testing inhibitors, pre-incubate the enzyme with the inhibitor for a defined period.

-

Initiate the reaction by adding the substrate (5α-dihydroprogesterone) and the cofactor (NAD+).

-

The reaction will produce NADH. In the presence of a colorimetric reagent, this will lead to a color change.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C).

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[12]

-

The enzyme activity is proportional to the rate of change in absorbance.

Mandatory Visualizations

This compound Biosynthesis Pathway

Caption: The enzymatic conversion of cholesterol to this compound.

Experimental Workflow for Enzyme Activity Assay

Caption: General workflow for determining enzyme activity.

Logical Relationship of Steroid Intermediates

References

- 1. Pregnenolone biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cholesterol side-chain cleavage activity in human placenta and bovine adrenals: an one-step method for separation of pregnenolone formed in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification and kinetic properties of 3 beta-hydroxysteroid dehydrogenase from bovine adrenocortical microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic analysis of adrenal 3 beta-hydroxysteroid dehydrogenase activity during human development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a quantitative assay method for 3 beta-hydroxy-delta 5-steroid dehydrogenase in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The kinetic mechanism of the hypothalamic progesterone 5 alpha-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Kinetics of allothis compound formation catalyzed by human 3 alpha-hydroxysteroid dehydrogenase type III (AKR1C2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. cohesionbio.com [cohesionbio.com]

An In-depth Technical Guide on the Enzymatic Conversion of Cholesterol to Pregnenolone by Cytochrome P450scc (CYP11A1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of cholesterol to pregnenolone (B344588) is the first, and typically rate-limiting, step in the biosynthesis of all steroid hormones.[1][2][3] This critical reaction is catalyzed by the mitochondrial enzyme Cytochrome P450 side-chain cleavage, officially known as CYP11A1.[1][4] The process is not executed by CYP11A1 alone but requires a multi-protein electron transport chain. Its activity is acutely regulated by the transport of its substrate, cholesterol, from the outer to the inner mitochondrial membrane, a step primarily mediated by the Steroidogenic Acute Regulatory (StAR) protein.[5][6][7][8] Understanding the intricate mechanics, kinetics, and regulation of this system is fundamental for research in endocrinology, reproductive biology, and the development of therapeutics targeting steroid-related pathologies. This guide provides a detailed overview of the core enzymatic system, its catalytic mechanism, kinetic parameters, regulatory pathways, and a standardized experimental protocol for assessing its activity.

The P450scc Enzymatic System

The conversion of cholesterol to pregnenolone occurs within the mitochondrial matrix and is catalyzed by a three-component electron transport system located at the inner mitochondrial membrane.[4][9][10]

-

Adrenodoxin Reductase (ADR): A flavoprotein that accepts two electrons from NADPH.[1][4]

-

Adrenodoxin (ADX): A small iron-sulfur protein that acts as a mobile electron shuttle, accepting one electron at a time from ADR and transferring it to CYP11A1.[1][4][11]

-

Cytochrome P450scc (CYP11A1): The terminal oxidase, a heme-containing protein that binds cholesterol and, using the electrons delivered by ADX, catalyzes the oxidative cleavage of its side chain.[1][4][12]

The efficient transfer of electrons from NADPH to CYP11A1 is crucial for the catalytic cycle to proceed.[4][13]

The Catalytic Mechanism

CYP11A1 catalyzes the conversion of cholesterol to pregnenolone through three successive monooxygenase reactions, requiring a total of three molecules of O₂ and three pairs of electrons (delivered from NADPH).[4] The reaction is highly processive, meaning the intermediate products are largely retained within the active site until the final product, pregnenolone, is formed.[1]

The sequence of events is as follows:

-

First Hydroxylation: Cholesterol is hydroxylated at the C22 position to form 22R-hydroxycholesterol. This initial step is the slowest and therefore the rate-limiting step of the catalytic cleavage process.[1][14]

-

Second Hydroxylation: 22R-hydroxycholesterol is subsequently hydroxylated at the C20 position, yielding 20α,22R-dihydroxycholesterol.[1][4]

-

Side-Chain Cleavage (Lyase Reaction): The bond between C20 and C22 is cleaved, releasing pregnenolone (a C21 steroid) and isocaproic aldehyde (a C6 fragment).[4]

Kinetic Parameters

The efficiency of the P450scc system can be described by standard Michaelis-Menten kinetics. The parameters can vary based on the experimental system (e.g., reconstituted vesicles vs. whole mitochondria) and the specific sterol substrate used.

| Parameter | Substrate | Value | Conditions | Reference |

| kcat | Cholesterol | 56 ± 8 mol·min⁻¹·mol P450scc⁻¹ | Reconstituted phospholipid vesicles, human P450scc | [15] |

| Km | Cholesterol | 0.16 ± 0.04 mol cholesterol/mol phospholipid | Reconstituted phospholipid vesicles, human P450scc | [15] |

| Vmax | 22R-hydroxycholesterol | ~11% of Wild-Type (for A269V mutant) | Transfected COS-1 cells (F2 fusion protein) | [12] |

| Max Rate | 25-hydroxycholesterol | 13 mol steroid·min⁻¹·mol P450scc⁻¹ | Isolated rat ovarian mitochondria | [14] |

| Decay Rate (k) | Oxygenated P450-Cholesterol complex | 9.3 x 10⁻³ s⁻¹ (at 4°C) | Anaerobic reduction followed by oxygenation | [16] |

Note: Kinetic parameters are highly dependent on the experimental setup, including the lipid environment, which can modulate the binding of cholesterol to the enzyme.[17] Values from different studies may not be directly comparable.

Regulation of P450scc Activity

While CYP11A1 is constitutively active, its overall rate of pregnenolone synthesis is tightly controlled by the availability of its substrate, cholesterol, at the inner mitochondrial membrane.[3][4] This delivery is the true rate-limiting step of steroidogenesis and is acutely regulated by the Steroidogenic Acute Regulatory (StAR) protein .[2][5][6][7][8]

The StAR-Mediated Cholesterol Transport Pathway:

-

Hormonal Stimulation: Trophic hormones (like ACTH or LH) bind to cell surface receptors, activating the cAMP/Protein Kinase A (PKA) signaling cascade.[9]

-

StAR Synthesis and Activation: PKA activation leads to the rapid transcription of the STAR gene and the phosphorylation of the StAR protein, which enhances its activity.[5][6]

-

Cholesterol Mobilization: Cholesterol is mobilized from cellular stores, such as lipid droplets.[6][18]

-

Transport to Mitochondria: StAR facilitates the movement of cholesterol from the outer mitochondrial membrane (OMM) to the inner mitochondrial membrane (IMM), where CYP11A1 resides.[5][6][7][8] StAR is believed to function at the contact sites between the OMM and IMM, interacting with a complex of proteins known as the transduceosome.[5][7]

-

Conversion: Once at the IMM, cholesterol is accessible to CYP11A1 and is rapidly converted to pregnenolone.[9]

Experimental Protocols

In Vitro Reconstitution and Activity Assay for P450scc

This protocol describes a common method for measuring CYP11A1 activity in a reconstituted system using purified proteins. This approach allows for the precise control of all components.

Materials:

-

Purified recombinant human CYP11A1, Adrenodoxin (ADX), and Adrenodoxin Reductase (ADR).

-

Substrate: Cholesterol or a water-soluble analog like 22R-hydroxycholesterol.[19]

-

Substrate vehicle: 2-hydroxypropyl-β-cyclodextrin or phospholipid vesicles.[13][15]

-

Reaction Buffer: e.g., 20 mM HEPES (pH 7.4), 100 mM NaCl, 0.1 mM EDTA.[15]

-

NADPH regenerating system: NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[15]

-

Quenching solution: Dichloromethane or ethyl acetate.

-

Analytical equipment: HPLC or LC-MS for pregnenolone quantification.[1][13]

Procedure:

-

System Reconstitution: In a microcentrifuge tube, combine the reaction buffer, ADX, and ADR. If using phospholipid vesicles to deliver cholesterol, add CYP11A1 to pre-sonicated vesicles and incubate to allow for incorporation.[15]

-

Substrate Addition: Add the sterol substrate (e.g., cholesterol dissolved in cyclodextrin) to the reaction mixture to a final desired concentration (e.g., 100 µM).[13]

-

Pre-incubation: Equilibrate the mixture at 37°C for 5-10 minutes.[15]

-

Initiation: Start the reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C with shaking for a defined period (e.g., 2 to 60 minutes, depending on desired turnover).[15]

-

Termination: Stop the reaction by adding 2 volumes of an organic quenching solvent (e.g., dichloromethane) and vortexing vigorously.[13]

-

Extraction: Centrifuge to separate the phases. Collect the organic (lower) phase containing the steroids. Repeat the extraction.

-

Analysis: Evaporate the pooled organic solvent under nitrogen. Reconstitute the dried extract in mobile phase (e.g., methanol) and analyze by reverse-phase HPLC or LC-MS to quantify the amount of pregnenolone produced.[1][13]

-

Calculation: Determine the reaction rate based on the amount of pregnenolone formed over time, normalized to the concentration of CYP11A1 used.

Conclusion

The conversion of cholesterol to pregnenolone by the CYP11A1 system is a cornerstone of endocrine physiology. This multi-step, highly regulated process involves a complex interplay between an electron transport chain and a substrate delivery mechanism that serves as the primary point of control. The quantitative data and experimental protocols provided herein offer a foundation for researchers to investigate this system's function and explore its potential as a therapeutic target. A thorough understanding of its kinetics, mechanism, and regulation is indispensable for advancements in drug development for endocrine disorders, cancers, and other steroid-related diseases.

References

- 1. The multistep oxidation of cholesterol to pregnenolone by human cytochrome P450 11A1 is highly processive - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of the steroidogenic acute regulatory protein in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular cholesterol delivery, intracellular processing and utilization for biosynthesis of steroid hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cholesterol side-chain cleavage enzyme - Wikipedia [en.wikipedia.org]

- 5. The Steroidogenic Acute Regulatory (STAR) Gene Anatomy, Expression, and Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Early steps in steroidogenesis: intracellular cholesterol trafficking: Thematic Review Series: Genetics of Human Lipid Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Steroidogenic Acute Regulatory (STAR) Gene Anatomy, Expression, and Roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cholesterol transport in steroid biosynthesis: role of protein-protein interactions and implications in disease states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cholesterol transport in steroid biosynthesis: Role of protein-protein interactions and implications in disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The mitochondrial environment is required for activity of the cholesterol side-chain cleavage enzyme, cytochrome P450scc - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The A’-helix of CYP11A1 remodels mitochondrial cristae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Structural basis for pregnenolone biosynthesis by the mitochondrial monooxygenase system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pregnenolone synthesis from cholesterol and hydroxycholesterols by mitochondria from ovaries following the stimulation of immature rats with pregnant mare's serum gonadotropin and human choriogonadotropin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Human Cytochrome P450scc (CYP11A1) Catalyzes Epoxide Formation with Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The catalytic cycle of cytochrome P-450scc and intermediates in the conversion of cholesterol to pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. academic.oup.com [academic.oup.com]

- 19. Regulation of cytochrome P450scc synthesis and activity in the ovine corpus luteum - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Pregnanolone on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pregnanolone, a naturally occurring neurosteroid, is a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its action significantly enhances GABAergic inhibition, leading to anxiolytic, sedative, and anticonvulsant effects. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's interaction with GABA-A receptors. It details the specific binding sites, the consequential functional changes to the receptor, and the experimental methodologies used to elucidate these interactions. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers and drug development professionals in the field of neuropharmacology.

Introduction: this compound and GABAergic Inhibition

This compound (3α-hydroxy-5β-pregnan-20-one) and its isomer allothis compound (B1667786) (3α-hydroxy-5α-pregnan-20-one) are metabolites of progesterone (B1679170) that rapidly modulate neuronal excitability.[1][2] Unlike classic steroid hormones that act via nuclear receptors to regulate gene expression, neurosteroids like this compound exert non-genomic effects by directly binding to membrane-bound ion channels, most notably the GABA-A receptor.[2]

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding to GABA, opens an integral chloride (Cl⁻) channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing. This compound significantly enhances this effect, acting as a positive allosteric modulator (PAM).[1][3] At physiological concentrations in the nanomolar range, it potentiates the action of GABA, while at higher micromolar concentrations, it can directly activate the receptor in the absence of GABA.[2][3] This dual action makes this compound and its synthetic analogs promising candidates for therapeutic interventions in a range of neurological and psychiatric disorders, including anxiety, epilepsy, and postpartum depression.

Molecular Mechanism of Action

Binding Sites on the GABA-A Receptor

Extensive research, including site-directed mutagenesis, photolabeling studies, and cryo-electron microscopy, has revealed that this compound does not bind to the GABA binding site itself but to distinct allosteric sites within the transmembrane domains (TMDs) of the receptor.[4][5] There is evidence for multiple neurosteroid binding sites, with two principal locations being critical for its modulatory effects:

-

Intersubunit Binding Site: A well-characterized potentiating site is located at the interface between the β(+) and α(-) subunits within their transmembrane domains.[3][5] A key interaction involves a hydrogen bond between the 3α-hydroxyl group of this compound and the glutamine residue at position 242 of the α1 subunit (α1(Q242)).[3] This interaction is crucial for the positive allosteric modulation of the receptor.

-

Intrasubunit Binding Sites: In addition to the intersubunit site, novel intrasubunit binding sites have been identified within the transmembrane helical bundles of both the α and β subunits.[6][7] These sites may contribute to both the potentiation and direct activation effects of neurosteroids.

The presence of multiple binding sites suggests a complex mechanism where the net effect of this compound on the GABA-A receptor is a sum of its interactions at these distinct locations.[3]

Functional Modulation of the GABA-A Receptor

This compound's binding to the GABA-A receptor induces conformational changes that enhance the channel's function in several ways:

-

Increased Channel Opening Frequency and Duration: Single-channel patch-clamp studies have demonstrated that this compound increases the frequency at which the GABA-A receptor channel opens in response to GABA and prolongs the mean open duration of the channel.[3]

-

Enhanced GABA Potency: By allosterically modulating the receptor, this compound increases the apparent potency of GABA, meaning that a lower concentration of GABA is required to elicit a given level of channel activation.

-

Direct Gating at High Concentrations: At concentrations typically in the micromolar range, this compound can directly activate the GABA-A receptor, causing the chloride channel to open even in the absence of GABA.[2][3]

-

Subunit Specificity: The effects of this compound can vary depending on the subunit composition of the GABA-A receptor. Receptors containing the δ subunit, which are often located extrasynaptically and mediate tonic inhibition, are particularly sensitive to low nanomolar concentrations of neurosteroids.[8][9]

The following diagram illustrates the signaling pathway of this compound's action on the GABA-A receptor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tolerance to allothis compound with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into opposing actions of neurosteroids on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Multiple functional neurosteroid binding sites on GABAA receptors | PLOS Biology [journals.plos.org]

- 8. Neurosteroids increase tonic GABAergic inhibition in the lateral section of the central amygdala in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diminished allothis compound enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

early research on the anesthetic properties of pregnanolone

An in-depth analysis of the early research into the anesthetic properties of the neurosteroid pregnanolone reveals its potent sedative-hypnotic effects, primarily mediated through its interaction with the GABA-A receptor. This technical guide synthesizes the foundational studies, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Historical Context: The Dawn of Steroid Anesthesia

The investigation into the anesthetic properties of steroids was pioneered by Hans Selye in the 1940s.[1][2][3] Selye discovered that certain pregnane (B1235032) steroids could induce a state of sedation and anesthesia with a rapid onset, suggesting a non-genomic mechanism of action.[3] This early work laid the groundwork for later exploration of specific steroid molecules, including this compound (also known as 3α-hydroxy-5β-pregnan-20-one), a metabolite of progesterone.[4]

Mechanism of Action: GABA-A Receptor Modulation

This compound exerts its anesthetic effects by acting as a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[3][5][6] Unlike benzodiazepines, this compound can both enhance the effect of GABA and, at higher concentrations, directly activate the receptor's chloride channel. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent decrease in neuronal excitability, resulting in sedation and anesthesia.[5] Studies suggest that the binding site for anesthetic steroids on the GABA-A receptor is distinct from that of GABA, benzodiazepines, and barbiturates.[7][8]

The signaling pathway is illustrated below:

Quantitative Pharmacological Data

Early studies in animal models provided crucial quantitative data on the anesthetic potency and safety profile of this compound, often comparing it with other intravenous anesthetics.

Table 1: Anesthetic Potency and Lethality of this compound in Male Mice

| Compound | Mean Anesthetic Dose (AD50) (mg/kg) | Mean Lethal Dose (LD50) (mg/kg) | Therapeutic Index (LD50/AD50) | Reference |

| This compound Emulsion | 5.25 | 44 | ~8.4 | [4] |

| Althesin | 2.8 | 54 | ~19.3 | [4] |

| Thiopentone | ~31.5 (estimated 6x less potent than this compound) | - | ~4x lower than this compound | [9] |

| AD50 was determined by the loss of righting reflex for 15 seconds. |

Table 2: Comparison of Anesthetic Properties in Rats

| Agent | Induction | Recovery | Therapeutic Index Comparison | Reference |

| This compound Emulsion | Reliable and fast, minor excitatory effects | Rapid and smooth | 50% higher than Althesin | [10] |

| Althesin | Faster induction than this compound | Similar movement during sleep | - | [10] |

| Propofol | Faster induction than this compound | More movement on painful stimulation | 6-8 times lower than this compound | [10] |

| Thiopentone | Faster induction than this compound | More movement on painful stimulation | 6-8 times lower than this compound | [10] |

Table 3: Anesthetic Potency of this compound Isomers in Male Rats (EEG-Threshold Method)

| Compound | Age Group | Optimal Infusion Rate (mg/kg/min) | Threshold Dose (mg/kg) | Reference |

| 3α-hydroxy-5α-pregnan-20-one | Young (44-46 days) | 2 | 6.7 | [11] |

| 3α-hydroxy-5β-pregnan-20-one (this compound) | Young (44-46 days) | 2 | 8.9 | [11] |

| 3α-hydroxy-5α-pregnan-20-one | Adult (109-118 days) | 2 | 5.1 | [11] |

| 3α-hydroxy-5β-pregnan-20-one (this compound) | Adult (109-118 days) | 2 | 6.6 | [11] |

Key Experimental Protocols

The assessment of anesthetic properties in early research relied on standardized and reproducible animal models.

Loss of Righting Reflex (LRR) Assay

This behavioral assay is a primary method for determining the onset and duration of anesthesia in small animals.

Objective: To assess the hypnotic-anesthetic effect of a compound by measuring the animal's ability to right itself when placed on its back.

Apparatus:

-

Standard animal cages.

-

A V-shaped trough or a flat, clean surface for observation.

-

Syringes and needles for intravenous administration (typically via a tail vein).

-

Timing device (stopwatch).

Procedure:

-

Animal Acclimation: Mice or rats are acclimated to the laboratory environment to reduce stress.

-

Compound Administration: The test compound (e.g., this compound emulsion) is administered intravenously.

-

Assessment: Immediately following injection, the animal is placed gently on its back in the V-shaped trough or on the flat surface.

-

Endpoint: The "loss of righting reflex" is defined as the inability of the animal to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time, typically 15 to 60 seconds.[4][9]

-

Data Collection: The dose at which 50% of the animals lose their righting reflex (AD50 or ED50) is calculated. The duration of anesthesia is measured as the time from the loss of the reflex until it is spontaneously regained.

References

- 1. Evaluating the Role of Hans Selye in the Modern History of Stress - Stress, Shock, and Adaptation in the Twentieth Century - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Frontiers | Neurosteroids and GABAA Receptor Interactions: A Focus on Stress [frontiersin.org]

- 4. This compound emulsion. A new steroid preparation for intravenous anaesthesia: an experimental study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allothis compound and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pregnenolone sulfate block of GABAA receptors: mechanism and involvement of a residue in the M2 region of the α subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantioselectivity of this compound-induced gamma-aminobutyric acid(A) receptor modulation and anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anaesthetic properties of this compound in mice in an emulsion preparation for intravenous administration: a comparison with thiopentone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anaesthetic properties of this compound emulsion. A comparison with alphaxolone/alphadolone, propofol, thiopentone and midazolam in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The anaesthetic potency of 3 alpha-hydroxy-5 alpha-pregnan-20-one and 3 alpha-hydroxy-5 beta-pregnan-20-one determined with an intravenous EEG-threshold method in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Studies on Pregnanolone and Neurogenesis: A Technical Guide

Introduction

Pregnanolone and its metabolites, key neurosteroids synthesized from cholesterol, have emerged as significant modulators of neural function.[1][2][3] This technical guide provides an in-depth analysis of the foundational research on this compound's role in neurogenesis, with a particular focus on its potent metabolite, allothis compound (B1667786) (Allo).[1][4] These endogenous compounds are crucial for brain development, adaptation to stress, and have demonstrated therapeutic potential in various neurological and psychiatric conditions.[1][5] This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the molecular mechanisms, experimental evidence, and methodologies that form the basis of our current understanding.

Biosynthesis of this compound and Allothis compound

The synthesis of this compound and allothis compound, a process known as neurosteroidogenesis, begins with cholesterol.[6] The rate-limiting step is the transport of cholesterol into the mitochondria, facilitated by the translocator protein (TSPO).[6] Within the mitochondria, cholesterol is converted to pregnenolone (B344588). Pregnenolone then moves to the cytosol and is converted to progesterone, which can then be metabolized into allothis compound through a two-step enzymatic process.[6]

Caption: Biosynthesis pathway from cholesterol to allothis compound.

Mechanism of Action in Neurogenesis

Allothis compound primarily exerts its pro-neurogenic effects through positive allosteric modulation of the GABA-A receptor.[4][7] In neural progenitor cells, this interaction leads to an efflux of chloride ions, causing membrane depolarization and subsequent opening of voltage-gated L-type calcium channels (VGLCCs).[4][8][9] The resulting influx of calcium acts as a second messenger, triggering downstream signaling cascades that upregulate genes involved in cell cycle progression and proliferation, while downregulating anti-mitotic genes.[6][8]

References

- 1. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allothis compound and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Allothis compound: Regenerative therapeutic to restore neurological health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurosteroids: a lifelong impact on brain health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allothis compound as regenerative therapeutic for Alzheimer’s disease: Translational development and clinical promise - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Neurosteroids: a lifelong impact on brain health [frontiersin.org]

- 8. The Neurosteroid Allothis compound Promotes Proliferation of Rodent and Human Neural Progenitor Cells and Regulates Cell-Cycle Gene and Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Neurosteroid Allothis compound Promotes Proliferation of Rodent and Human Neural Progenitor Cells and Regulates Cell-Cycle Gene and Protein Expression | Journal of Neuroscience [jneurosci.org]

An In-Depth Technical Guide to the Core Biochemical Properties and Structure of Pregnanolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pregnanolone, an endogenous neurosteroid, is a critical modulator of neuronal function primarily through its interaction with the γ-aminobutyric acid type A (GABAA) receptor. As a metabolite of progesterone (B1679170), it plays a significant role in mediating sedative, anxiolytic, and anticonvulsant effects. This technical guide provides a comprehensive overview of the fundamental biochemical properties, structure, signaling pathways, and relevant experimental methodologies for the study of this compound. Quantitative data are presented in structured tables for ease of comparison, and key pathways and workflows are visualized using Graphviz diagrams.

Biochemical Properties and Structure

This compound, also known as eltanolone, is a pregnane (B1235032) steroid synthesized in the body from progesterone.[1] Its biochemical and physical properties are summarized below.

Chemical and Physical Properties

A comprehensive summary of the chemical and physical properties of this compound is provided in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | 3α-Hydroxy-5β-pregnan-20-one | [1] |

| Systematic IUPAC Name | 1-[(1S,3aS,3bR,5aR,7R,9aS,9bS,11aS)-7-Hydroxy-9a,11a-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]ethan-1-one | [1] |

| Other Names | Eltanolone; 5β-Pregnan-3α-ol-20-one; 3α,5β-Tetrahydroprogesterone; 3α,5β-THP | [1] |

| CAS Number | 128-20-1 | [1] |

| Chemical Formula | C21H34O2 | [1] |

| Molecular Weight | 318.501 g/mol | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available | |

| Solubility | Soluble in DMSO (≥10 mg/ml) and ethanol (B145695) (≥10 mg/ml) | [2] |

Structure

This compound possesses the characteristic four-ring steroid nucleus, consisting of three cyclohexane (B81311) rings and one cyclopentane (B165970) ring.[1] Key structural features include:

-

Steroid Nucleus: A gonane (B1236691) core structure.

-

Functional Groups: A hydroxyl (-OH) group at the C3 position and a ketone (=O) group at the C20 position.[1]

-

Stereochemistry: The stereochemistry at the A/B ring junction is cis (5β), and the hydroxyl group at C3 is in the alpha position. This stereochemistry is crucial for its potent activity at the GABAA receptor.[1]

Biosynthesis and Metabolism

This compound is synthesized from progesterone through a two-step enzymatic process involving 5β-reductase and 3α-hydroxysteroid dehydrogenase.[1] 5β-dihydroprogesterone serves as a metabolic intermediate.[1] The elimination half-life of this compound is reported to be between 0.9 and 3.5 hours.[1]

Signaling Pathways

The primary mechanism of action of this compound is its function as a positive allosteric modulator of the GABAA receptor.[1] It also acts as a negative allosteric modulator of the glycine (B1666218) receptor.[1]

GABAA Receptor Modulation

This compound binds to a site on the GABAA receptor that is distinct from the binding sites for GABA, benzodiazepines, and barbiturates.[3] This binding potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane leads to an inhibitory effect on neurotransmission, which underlies the anxiolytic, sedative, and anticonvulsant properties of this compound.[1][3]

Quantitative Pharmacological Data

The interaction of this compound with the GABAA receptor can be quantified by its binding affinity (Ki) and its efficacy in potentiating GABA-induced currents (EC50).

| Parameter | Value | Receptor Subtype/System | Reference(s) |

| EC50 (GABA Potentiation) | ~237 nM (for enhancement of [3H]flunitrazepam binding) | Rat brain homogenate | [2] |

| IC50 (GABAC Inhibition) | 550 nM | ρ1 subunit-containing GABAC receptors in Xenopus oocytes | [2] |

Experimental Protocols

Radioligand Binding Assay for GABAA Receptor

This protocol outlines a method for determining the binding of this compound to the GABAA receptor, often by measuring its ability to modulate the binding of a known radioligand like [3H]flunitrazepam.

Materials:

-

Rat brain tissue (cortex or hippocampus)

-

Homogenization buffer (e.g., 0.32 M sucrose)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[3H]flunitrazepam (radioligand)

-

This compound solutions of varying concentrations

-

Non-specific binding control (e.g., clonazepam)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension in binding buffer and centrifugation.

-

Binding Assay: Incubate the prepared membranes with a fixed concentration of [3H]flunitrazepam and varying concentrations of this compound.

-

Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 4°C).

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine the EC50 of this compound for modulating [3H]flunitrazepam binding.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of this compound on GABA-evoked currents in individual neurons.

Procedure:

-

Cell Preparation: Use cultured neurons (e.g., hippocampal or cortical neurons) plated on coverslips.

-

Recording Setup: Place the coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.

-

Pipette Preparation: Pull a glass micropipette to a fine tip and fill it with an internal solution that mimics the intracellular environment.

-

Seal Formation: Under visual guidance, carefully bring the micropipette into contact with the membrane of a neuron and apply gentle suction to form a high-resistance "gigaohm" seal.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.

-

Data Acquisition: In voltage-clamp mode, hold the neuron at a specific membrane potential and apply brief pulses of GABA to evoke an inward chloride current.

-

Drug Application: After recording stable baseline GABA-evoked currents, apply this compound to the bathing solution and repeat the GABA application.

-

Data Analysis: Measure the amplitude and kinetics of the GABA-evoked currents before, during, and after this compound application to quantify its modulatory effect.

Elevated Plus Maze

This behavioral test is widely used to assess anxiety-like behavior in rodents and can be used to evaluate the anxiolytic effects of this compound.

Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed arms.

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.

-

Drug Administration: Administer this compound or vehicle to the animals at a predetermined time before the test.

-

Test: Place the animal in the center of the maze, facing one of the open arms.

-

Recording: Allow the animal to explore the maze for a set period (e.g., 5 minutes) and record its behavior using a video camera.

-

Data Analysis: Score the amount of time spent in the open arms versus the closed arms and the number of entries into each arm type. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.

Conclusion

This compound is a potent endogenous modulator of the GABAA receptor with significant implications for neuroscience research and drug development. Its well-defined structure and mechanism of action provide a solid foundation for the investigation of its physiological roles and therapeutic potential. The experimental protocols outlined in this guide offer a starting point for researchers to further explore the biochemical and behavioral effects of this important neurosteroid. Further research is warranted to fully elucidate its pharmacokinetic profile and to determine its precise binding affinities at various GABAA receptor subunit compositions.

References

Pregnanolone: A Neurosteroid End-Product, Not a Central Steroidogenic Precursor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pregnanolone, a prominent neurosteroid, is a key metabolite of progesterone (B1679170), playing a crucial role in the modulation of neuronal activity. While its precursor, pregnenolone (B344588), is the universal starting point for the synthesis of all major classes of steroid hormones, this compound itself is positioned at the terminus of a specific metabolic branch. This technical guide delineates the precise position of this compound within the steroidogenic pathway, focusing on its synthesis from progesterone and its limited role as a precursor to other steroid hormones. We will explore the enzymatic reactions governing its formation, present quantitative data on enzyme kinetics, detail experimental protocols for its analysis, and provide visual representations of the relevant biochemical pathways. This document serves as a comprehensive resource for professionals in neuroscience and drug development seeking a detailed understanding of this compound's biochemistry and physiological significance.

Introduction: Situating this compound in the Steroidogenic Cascade

The biosynthesis of steroid hormones, a complex network of enzymatic reactions collectively known as steroidogenesis, originates from cholesterol. The initial and rate-limiting step is the conversion of cholesterol to pregnenolone by the enzyme cytochrome P450 side-chain cleavage (P450scc), located in the mitochondria[1]. Pregnenolone is the central precursor to all five major classes of steroid hormones: progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens[1][2][3][4][5].

This compound (3α-hydroxy-5β-pregnan-20-one) and its stereoisomer, allothis compound (B1667786) (3α-hydroxy-5α-pregnan-20-one), are downstream metabolites of progesterone[6]. Progesterone itself is synthesized from pregnenolone in a two-step enzymatic reaction catalyzed by 3β-hydroxysteroid dehydrogenase (3β-HSD) and Δ5-4 isomerase[1][2]. While this compound exhibits significant biological activity, particularly as a neurosteroid that modulates GABA-A receptor function, its role as a precursor to other major steroid hormones is not a primary pathway in steroidogenesis[6][7]. The conversion of this compound back to its immediate precursor, 5β-dihydroprogesterone, is possible due to the reversible nature of the 3α-hydroxysteroid dehydrogenase (3α-HSD) enzyme[2][8][9]. However, this is not considered a major route for the synthesis of other steroid classes. This guide will focus on the synthesis of this compound from progesterone and explore the enzymes and kinetics involved in this specific metabolic pathway.

The Synthesis of this compound from Progesterone

The conversion of progesterone to this compound involves a two-step reduction process catalyzed by two key enzymes: 5β-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD).

Step 1: Conversion of Progesterone to 5β-Dihydroprogesterone (5β-DHP)

The first step in the synthesis of this compound is the reduction of the double bond in the A ring of progesterone to yield 5β-dihydroprogesterone (5β-DHP or 5β-pregnane-3,20-dione)[6][10]. This reaction is catalyzed by the enzyme 5β-reductase (AKR1D1).

-

Enzyme: 5β-reductase (AKR1D1)

-

Substrate: Progesterone

-

Product: 5β-Dihydroprogesterone

-

Cofactor: NADPH[6]

Step 2: Conversion of 5β-Dihydroprogesterone to this compound

The second and final step is the reduction of the ketone group at the C3 position of 5β-DHP to a hydroxyl group, resulting in the formation of this compound[6]. This reaction is catalyzed by 3α-hydroxysteroid dehydrogenase (3α-HSD) , specifically isoforms such as AKR1C2[2][6][8]. This enzyme is also capable of catalyzing the reverse reaction, the oxidation of this compound to 5β-DHP[2][8][9].

-

Enzyme: 3α-hydroxysteroid dehydrogenase (e.g., AKR1C2)

-

Substrate: 5β-Dihydroprogesterone

-

Product: this compound

-

Cofactor: NADPH (for reduction), NADP+ (for oxidation)[6]

Quantitative Data on Enzyme Kinetics

The enzymatic reactions leading to the formation of this compound have been characterized, and kinetic parameters for the involved human enzymes have been determined.

| Enzyme | Substrate | Product | KM (µM) | kcat (min-1) | Catalytic Efficiency (kcat/KM) (min-1µM-1) | Source |

| Human 3α-HSD Type III (AKR1C2) | 5β-Dihydroprogesterone | This compound | 0.2 - 3 | ~1 | - | [2] |

| Human 3β-HSD | Pregnenolone | Progesterone | 0.4 | 2.9 - 4.6 nmol/mg·min | - | [11] |

| Human 3β-HSD (from molar microsomes) | Pregnenolone | Progesterone | 0.63 | 1 - 3.05 nmol/min/mg protein | - | [12] |

Note: The catalytic efficiency for human 3α-HSD type III with 5β-DHP is reported to be 10-fold higher than with 5α-DHP, the precursor to allothis compound.[8]

Experimental Protocols

In Vitro Assay for 3α-Hydroxysteroid Dehydrogenase Activity

This protocol is adapted from studies on human 3α-HSD and is suitable for determining the kinetic parameters of this compound formation.

Materials:

-

Recombinant human 3α-HSD type III (AKR1C2)

-

[14C]-labeled 5β-dihydroprogesterone

-

NADPH

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

-

Bovine serum albumin (BSA)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

-

Ethyl acetate (B1210297)

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 0.5 mg/mL BSA, and 2 mM NADPH.

-

Add varying concentrations of [14C]-5β-dihydroprogesterone (e.g., 0.2–3 µM) to the reaction mixture.

-

Initiate the reaction by adding a known concentration of purified human 3α-HSD type III (e.g., 50 nM).

-

Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes), ensuring initial velocity conditions.

-

Stop the reaction by adding an excess of cold ethyl acetate.

-

Extract the steroids by vortexing and centrifuging to separate the organic phase.

-

Spot the organic extract onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate this compound from 5β-DHP.

-

Visualize the radiolabeled spots using a phosphorimager and quantify the amount of product formed using a scintillation counter.

-

Calculate the initial reaction rates and determine the kinetic parameters (KM and kcat) by fitting the data to the Michaelis-Menten equation using appropriate software.[2]

LC-MS/MS Method for the Quantification of this compound in Human Plasma

This protocol provides a sensitive and specific method for measuring this compound levels in biological samples.

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 2.1x100 mm, 2.6 µm)

-

Deuterated this compound internal standard (this compound-d4)

-

Hexane/ethyl acetate extraction solvent

-

Water

-

Formic acid

Procedure:

-

Sample Preparation:

-

To 100 µL of human plasma, add a known amount of this compound-d4 internal standard.

-

Perform a liquid-liquid extraction by adding 1 mL of hexane/ethyl acetate (e.g., 90:10 v/v), vortexing, and centrifuging.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol).[13]

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Perform chromatographic separation using a gradient elution with mobile phases such as water with 0.1% formic acid and methanol with 0.1% formic acid.

-

Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify this compound and its internal standard based on their specific precursor-to-product ion transitions.

-

Generate a calibration curve using known concentrations of this compound to quantify the amount in the plasma samples.[13][14]

-

Visualizing the Pathway: this compound Synthesis

The following diagrams illustrate the position of this compound within the broader context of steroidogenesis.

Conclusion

This compound is a biologically significant neurosteroid that is synthesized from progesterone. Its primary role is not as a precursor to other major classes of steroid hormones, but rather as an end-product with potent modulatory effects on the central nervous system. The enzymatic pathway for its synthesis involves the sequential action of 5β-reductase and 3α-hydroxysteroid dehydrogenase. While the latter enzyme is reversible, the conversion of this compound back to 5β-dihydroprogesterone is not a major flux point in the overall steroidogenic cascade. For researchers and drug development professionals, understanding the precise metabolic positioning of this compound is critical for elucidating its physiological functions and for the development of novel therapeutics targeting neurosteroid signaling pathways.

References

- 1. Allothis compound: Metabolism, Mechanisms of Action, and Its Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pregnenolone | Rupa Health [rupahealth.com]

- 4. researchgate.net [researchgate.net]

- 5. Pregnenolone - Wikipedia [en.wikipedia.org]

- 6. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allothis compound and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nongenomic actions of neurosteroid pregnenolone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics of allothis compound formation catalyzed by human 3 alpha-hydroxysteroid dehydrogenase type III (AKR1C2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 5β-Dihydroprogesterone - Wikipedia [en.wikipedia.org]

- 11. Kinetic analysis of adrenal 3 beta-hydroxysteroid dehydrogenase activity during human development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic analysis of 3 beta-hydroxysteroid dehydrogenase activity in microsomes from complete hydatidiform mole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allothis compound and this compound in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Endogenous Pregnanolone Levels in Different Brain Regions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous concentrations of the neurosteroid pregnanolone across various brain regions, details the sophisticated methodologies employed for its quantification, and illustrates its primary signaling pathway. This compound, a metabolite of progesterone, is a potent positive allosteric modulator of the GABA-A receptor, playing a crucial role in neuroprotection, mood regulation, and anxiety. Understanding its regional distribution and concentration is vital for the development of novel therapeutics targeting neurological and psychiatric disorders.

Data Presentation: Endogenous this compound Concentrations

The concentration of this compound varies significantly across different brain regions and species. The following table summarizes quantitative data from key studies, providing a comparative view of these levels. Methodologies for these measurements predominantly include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which offer high sensitivity and specificity.

| Brain Region | Species | Concentration (ng/g wet tissue) | Analytical Method | Reference |

| Whole Brain | Male Rat | 1.17 ± 0.19 | GC-MS | [1] |

| Temporal Cortex | Human (Control) | Data not specified for this compound alone | GC-MS | [2] |

| Temporal Cortex | Human (Alzheimer's Disease) | Data not specified for this compound alone | GC-MS | [2] |

| Hippocampus | Human (Control) | Data not specified for this compound alone | GC-MS | [3][4] |

| Amygdala | Human (Control) | Data not specified for this compound alone | GC-MS | [3][4] |

| Frontal Cortex | Human (Control) | Data not specified for this compound alone | GC-MS | [3][4] |

| Striatum | Human (Control) | Data not specified for this compound alone | GC-MS | [3][4] |

| Hypothalamus | Human (Control) | Data not specified for this compound alone | GC-MS | [3][4] |

| Cerebellum | Human (Control) | Data not specified for this compound alone | GC-MS | [3][4] |

| Cerebral Cortex | Rat | Levels altered by gonadectomy | Not Specified | [5] |

| Cerebellum | Rat | Levels altered by gonadectomy | Not Specified | [5] |

Note: Many studies quantify allothis compound (B1667786) (a stereoisomer of this compound) or group them together. Data specifically for this compound is less frequently reported separately. The provided data represents values where this compound (or its isomer allothis compound, sometimes referred to as this compound) was explicitly measured.

Experimental Protocols: Quantification of this compound in Brain Tissue

The accurate quantification of endogenous this compound in brain tissue is a methodologically demanding process due to its low physiological concentrations and the complexity of the biological matrix.[6][7] The two gold-standard techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[6][8]

Sample Preparation: A Critical First Step

-

Tissue Collection and Euthanasia: The method of euthanasia can impact neurosteroid levels.[9] Rapid harvesting of brain tissue is crucial. The tissue is immediately frozen (e.g., in liquid nitrogen) and stored at -80°C to prevent enzymatic degradation.

-

Homogenization: The frozen brain tissue is weighed and homogenized in a suitable buffer, often containing antioxidants to prevent auto-oxidation of cholesterol into this compound, which can be a source of analytical error.[10][11]

-

Extraction:

-

Liquid-Liquid Extraction (LLE): The homogenate is extracted with organic solvents like ethyl acetate (B1210297) or hexane (B92381) to separate the lipophilic steroids from the aqueous components.[6]

-

Solid-Phase Extraction (SPE): This is a common and effective cleanup step.[1] C18 cartridges are frequently used to bind the steroids, which are then washed to remove interfering substances and finally eluted with an organic solvent like methanol.[9][12]

-

-

Purification (Optional): For highly sensitive analyses, further purification using techniques like High-Performance Liquid Chromatography (HPLC) may be employed to separate this compound from other structurally similar steroids before quantification.[13]

Gas Chromatography-Mass Spectrometry (GC-MS)